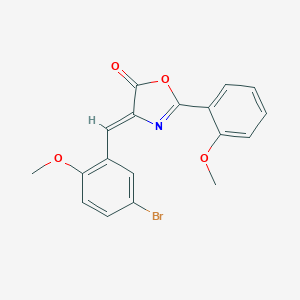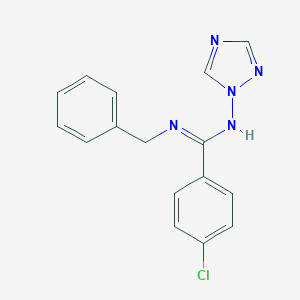![molecular formula C22H25NO3 B259186 Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B259186.png)
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is a chemical compound that belongs to the family of benzamides. It is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is believed to exert its biological effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate leads to the activation of genes that are important for various biological processes.
Biochemical and Physiological Effects:
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has antiviral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in lab experiments is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition without affecting other cellular processes. However, one limitation is that it may have off-target effects on other enzymes or receptors, leading to unintended biological effects.
Direcciones Futuras
There are many potential future directions for research on Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. One direction is to study its effects on epigenetic regulation in various disease models. Another direction is to develop more specific HDAC inhibitors based on the structure of Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate. Additionally, it may be useful to study the effects of Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-phenylpropanamide to form the final product, Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate is commonly used in scientific research as a tool to study the biological effects of benzamides. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. It is also used as a probe to study the binding of benzamides to various receptors.
Propiedades
Nombre del producto |
Cyclohexyl 4-[(3-phenylpropanoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
cyclohexyl 4-(3-phenylpropanoylamino)benzoate |
InChI |
InChI=1S/C22H25NO3/c24-21(16-11-17-7-3-1-4-8-17)23-19-14-12-18(13-15-19)22(25)26-20-9-5-2-6-10-20/h1,3-4,7-8,12-15,20H,2,5-6,9-11,16H2,(H,23,24) |
Clave InChI |
HMVPZJMRCPNSNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)



![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
